REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([CH3:6])([CH3:7])[O:8][c:9]1[c:10]([F:17])[cH:11][cH:12][c:13]([CH2:15][CH3:16])[cH:14]1.[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:18][CH2:19][CH2:20][CH2:21][Li:22].[CH3:33][N:34]([CH3:35])[CH2:36][CH2:37][N:38]([CH3:39])[CH2:40][CH2:41][N:42]([CH3:43])[CH3:44].[CH3:45][CH2:46][O:47][C:48]([CH3:49])=[O:50].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([CH3:6])([CH3:7])[O:8][c:9]1[c:10]([F:17])[c:11]([CH:24]=[O:23])[cH:12][c:13]([CH2:15][CH3:16])[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc(F)c(O[Si](C)(C)C(C)(C)C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCN(C)CCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CCc1cc(C=O)c(F)c(O[Si](C)(C)C(C)(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |